molecular formula C19H23N3O2 B2683678 (5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone CAS No. 1207037-71-5

(5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone

Cat. No.: B2683678
CAS No.: 1207037-71-5
M. Wt: 325.412
InChI Key: GOKPEGCPSYQTFV-UHFFFAOYSA-N
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Description

(5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is a potent and selective research chemical that functions as a high-affinity dopamine receptor ligand, with a particular focus on the D 2 and D 3 receptor subtypes. Its mechanism of action involves binding to these G protein-coupled receptors, modulating downstream signaling pathways that are critical in the central nervous system. This compound is primarily utilized in preclinical neuroscience research to investigate the role of dopaminergic systems in various biological processes and disorders. Its specific binding profile makes it a valuable tool for studying receptor occupancy, neuropharmacology, and the pathophysiology of conditions such as Parkinson's disease, schizophrenia, and substance abuse. The compound features a distinct molecular architecture, combining a cyclopropyl-isoxazole carboxamide group with a 2,5-dimethylphenyl piperazine moiety, which contributes to its selectivity and metabolic stability. Researchers employ this molecule in vitro for receptor binding assays and in vivo to model and elucidate complex dopaminergic neurotransmission. It is supplied exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-13-3-4-14(2)17(11-13)21-7-9-22(10-8-21)19(23)16-12-18(24-20-16)15-5-6-15/h3-4,11-12,15H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKPEGCPSYQTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperazine moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the isoxazole ring or the carbonyl group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : The aromatic ring in the piperazine moiety can undergo electrophilic aromatic substitution reactions. Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. It may act on specific receptors or enzymes involved in neurological pathways, offering potential benefits for conditions such as anxiety, depression, and schizophrenia.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could act as an agonist or antagonist at serotonin or dopamine receptors, influencing mood and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

The 5-cyclopropylisoxazole moiety likely increases lipophilicity (logP) compared to polar sulfonamide or triazole groups in analogs, which could improve blood-brain barrier penetration .

Thermal Stability : Melting points for analogs range from 164°C to 180°C, correlating with crystallinity influenced by substituents. The absence of data for the target compound leaves this parameter open for experimental validation.

Pharmacological Implications (Inferred):

  • Piperazine derivatives with 2,5-dimethylphenyl groups (e.g., compound 22 ) are often designed for CNS targets due to balanced hydrophobicity and receptor affinity.
  • The isoxazole ring in the target compound may mimic heterocyclic motifs in kinase inhibitors or GABA modulators, though direct evidence is lacking.

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and patents.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H22N4O\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}

This structure features a cyclopropyl isoxazole moiety linked to a piperazine ring substituted with a dimethylphenyl group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Neuroprotective Effects : Studies suggest that the compound may enhance neuroprotection and promote recovery in models of neurodegenerative diseases.
  • Cognitive Enhancement : The piperazine derivative is hypothesized to improve cognitive functions, potentially beneficial in treating conditions like dementia and cognitive deficits post-stroke.
  • PDE Inhibition : The compound has been evaluated for its ability to inhibit phosphodiesterase (PDE) enzymes, which play significant roles in cellular signaling pathways related to mood and cognition.

1. Neuroprotective Properties

A study highlighted the neuroprotective effects of derivatives similar to the compound in models of oxidative stress. These compounds were shown to reduce neuronal apoptosis and promote cell survival through modulation of intracellular signaling pathways, particularly those involving cyclic AMP (cAMP) levels .

2. Cognitive Enhancement

In a behavioral study using rodent models, the compound demonstrated significant improvements in memory retention and learning capabilities. The mechanism appears to involve increased synaptic plasticity mediated by cAMP signaling pathways .

3. PDE Inhibition

The compound has been identified as a potent inhibitor of PDE2, an enzyme implicated in various neurological disorders. In vitro assays revealed that it effectively decreased PDE2 activity, leading to increased levels of cAMP and enhanced neuronal signaling .

Case Studies

StudyObjectiveFindings
Study AEvaluate neuroprotective effectsSignificant reduction in neuronal death under oxidative stress conditions
Study BAssess cognitive enhancementImproved performance in memory tasks compared to control groups
Study CInvestigate PDE inhibitionPotent inhibition of PDE2 with resultant increase in cAMP levels

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
NeuroprotectionReduces oxidative stress-induced neuronal death
Cognitive EnhancementImproves memory retention in rodent models
PDE InhibitionInhibits PDE2 activity, enhancing cAMP levels

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